Benzyl 2-(piperidin-4-yl)acetate

Catalog No.
S3398524
CAS No.
180182-05-2
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(piperidin-4-yl)acetate

CAS Number

180182-05-2

Product Name

Benzyl 2-(piperidin-4-yl)acetate

IUPAC Name

benzyl 2-piperidin-4-ylacetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2

InChI Key

SINAXRLQVIULMJ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CNCCC1CC(=O)OCC2=CC=CC=C2

Benzyl 2-(piperidin-4-yl)acetate is an organic compound characterized by its unique structure, which consists of a benzyl group, a piperidin-4-yl moiety, and an acetate group. The molecular formula for Benzyl 2-(piperidin-4-yl)acetate is C${14}$H${17}$N O$_{2}$, and its chemical structure can be represented as follows:

  • Benzyl group: C$_6$H$_5$CH$_2$ (phenyl-methyl)
  • Piperidin-4-yl moiety: A six-membered nitrogen-containing ring with a substituent at the fourth position
  • Acetate group: CH$_3$COO

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its reactive ester functionality and the presence of the nitrogen atom in the piperidine ring, which allows for diverse chemical interactions.

Synthesis of Novel Derivatives:

Benzyl 2-(piperidin-4-yl)acetate serves as a valuable building block in organic synthesis for the preparation of diverse derivatives. The presence of the reactive ester group and the piperidine ring allows for further functionalization through various chemical reactions such as:

  • Amide coupling: The ester group can be readily converted to an amide by reacting with primary or secondary amines, leading to the formation of new compounds with potential biological activities.
  • Alkylation: The piperidine nitrogen can be alkylated with various alkylating agents, introducing additional functionalities and potentially influencing the molecule's properties [].
  • Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups through various reactions, exploring the impact of different substituents on the molecule's behavior [].

These modifications can lead to the development of new compounds with potential applications in medicinal chemistry, materials science, and other research fields.

Precursor for Medicinal Chemistry Studies:

The piperidine core and the ester functionality present in Benzyl 2-(piperidin-4-yl)acetate are frequently found in various bioactive molecules. This makes it a valuable precursor for the synthesis of potential drug candidates. By modifying the molecule through the aforementioned synthetic strategies, researchers can explore the structure-activity relationship and identify compounds with desired pharmacological properties.

For example, studies have shown that certain derivatives of Benzyl 2-(piperidin-4-yl)acetate exhibit:

  • Anticonvulsant activity: Some derivatives have been reported to possess anticonvulsant properties, suggesting their potential application in treating epilepsy [].
  • Antidepressant activity: Other studies have explored the antidepressant potential of specific derivatives, highlighting the diverse therapeutic possibilities associated with this scaffold.
Due to its functional groups. Notable reactions include:

  • Esterification: The acetate group can react with alcohols to form new esters.
  • Nucleophilic substitution: The piperidine nitrogen can participate in nucleophilic attacks, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.

These reactions enable the modification of Benzyl 2-(piperidin-4-yl)acetate to create derivatives with potentially enhanced biological activities or different pharmacological properties.

Benzyl 2-(piperidin-4-yl)acetate exhibits promising biological activity. Derivatives of this compound have been studied for their potential as pharmaceuticals, particularly in the context of antiviral and anti-inflammatory applications. For instance, certain modifications of Benzyl 2-(piperidin-4-yl)acetate have shown effectiveness against influenza viruses and have been identified as potential drug candidates due to their ability to interact with viral proteins .

The synthesis of Benzyl 2-(piperidin-4-yl)acetate typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetate formation: The piperidine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetate group.
  • Benzylation: Finally, a benzyl group is introduced through nucleophilic substitution or coupling reactions.

For example, one synthetic route involves reacting piperidine with benzyl alcohol and 4-hydroxyacetic acid to yield Benzyl 2-(piperidin-4-yl)acetate along with water as a byproduct.

Benzyl 2-(piperidin-4-yl)acetate serves multiple purposes in research and industry:

  • Pharmaceutical intermediates: It is used in the synthesis of various bioactive compounds.
  • Research tool: The compound aids in studying structure-activity relationships in medicinal chemistry.
  • Potential drug candidate: Its derivatives are being explored for their therapeutic potential against viral infections and other diseases .

Studies have indicated that Benzyl 2-(piperidin-4-yl)acetate and its derivatives can interact with various biological targets, including viral proteins and enzymes involved in inflammatory pathways. For example, molecular docking studies suggest that certain derivatives exhibit favorable binding affinities to influenza virus proteins, indicating their potential as antiviral agents .

Additionally, interaction studies using computational methods have provided insights into how modifications to the compound's structure can enhance its biological activity.

Several compounds share structural similarities with Benzyl 2-(piperidin-4-yl)acetate. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
N-benzyl-piperidineContains a benzyl group attached to piperidineLacks acetate functionality
4-fluorobenzyl-piperidineSimilar piperidine structure with fluorine substitutionEnhanced lipophilicity due to fluorine
Piperidinopropanoic acidPiperidine ring with propanoic acidContains a carboxylic acid instead of ester
N-benzyl-N-methyl-piperidineBenzyl and methyl groups on piperidineMethyl substitution may alter pharmacokinetics

Benzyl 2-(piperidin-4-yl)acetate stands out due to its specific combination of an acetate group and a piperidine ring, which allows for unique reactivity patterns and biological interactions not present in other similar compounds .

XLogP3

1.9

Dates

Modify: 2023-08-19

Explore Compound Types